molecular formula C22H18N4O2 B7562980 N-[4-(4-methyl-4H-1,2,4-triazol-3-yl)phenyl]-4-phenoxybenzamide

N-[4-(4-methyl-4H-1,2,4-triazol-3-yl)phenyl]-4-phenoxybenzamide

Cat. No. B7562980
M. Wt: 370.4 g/mol
InChI Key: YRFQBNYTOMLIJW-UHFFFAOYSA-N
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Description

“N-[4-(4-methyl-4H-1,2,4-triazol-3-yl)phenyl]-4-phenoxybenzamide” is a compound that contains a 1,2,4-triazole ring, which is a type of nitrogen-containing heterocycle . These types of compounds have gained attention for their applications in medicinal chemistry, drug discovery, agrochemicals, and material sciences .


Synthesis Analysis

The synthesis of similar compounds involves multi-step chemical modifications . For instance, 3-bromobenzoic acid was converted into its methyl-3-bromobenzoate, which was then transformed into 3-bromobenzohydrazide. The final step involved the cyclization of this compound, producing its 1,2,4-triazole derivative. This intermediate was then coupled with different electrophiles, resulting in the formation of the final derivatives .


Molecular Structure Analysis

The molecular structure of similar compounds was investigated using density functional theory (DFT) . Techniques such as IR, HNMR, and UV–visible spectroscopy were used to understand their structural and spectroscopic properties .


Chemical Reactions Analysis

The chemical reactions of similar compounds involve the formation of a 1,2,4-triazole ring through cyclization . The intermediate formed in this process is then coupled with different electrophiles to form the final derivatives .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds were analyzed using DFT . The frontier molecular orbital (FMO) analysis revealed that one of the compounds exhibited the lowest band gap value (4.618 eV). It also exhibited significant linear polarizability and first and second hyperpolarizabilities .

Mechanism of Action

While the specific mechanism of action for “N-[4-(4-methyl-4H-1,2,4-triazol-3-yl)phenyl]-4-phenoxybenzamide” is not mentioned in the sources, similar compounds have shown inhibitory activities against certain cancer cell lines . The introduction of a methyl group has been suggested to suppress metabolism at the distant aniline portion of the molecule .

Future Directions

The future directions for similar compounds involve their potential applications in optoelectronics . Their nonlinear optical (NLO) characteristics imply that they could play a crucial part in fabricating materials showing promising NLO properties for optoelectronic applications .

properties

IUPAC Name

N-[4-(4-methyl-1,2,4-triazol-3-yl)phenyl]-4-phenoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N4O2/c1-26-15-23-25-21(26)16-7-11-18(12-8-16)24-22(27)17-9-13-20(14-10-17)28-19-5-3-2-4-6-19/h2-15H,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRFQBNYTOMLIJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NN=C1C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)OC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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